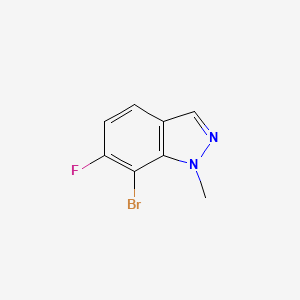

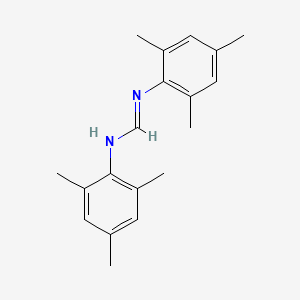

2-Bromo-6-fluorophenylisocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-6-fluoro-phenylisocyanate has been reported in the literature. For instance, the synthesis and crystal structure of 2-bromo-4,6-bis (dibromoacetyl)resorcinol was reported . The title compound crystalized in the triclinic crystal system with Pī space group . Another study reported an intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope using a cleavable silicon tether . This allowed access to various polycyclic structures .Molecular Structure Analysis

While specific molecular structure analysis for 2-Bromo-6-fluoro-phenylisocyanate is not available, studies on similar compounds provide insights. For example, in the case of 2-bromo-4,6-bis (dibromoacetyl)resorcinol, the two carbon and the oxygen atom of the acetyl groups are nearly co-planar with the central phenyl ring .Scientific Research Applications

Synthesis and Chemical Research

Research into related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluoro and bromo substituted phenylisocyanates in chemical synthesis. These compounds are key intermediates in the manufacture of materials like non-steroidal anti-inflammatory drugs. The development of practical synthesis methods for such intermediates is crucial for large-scale production and has been a significant area of study. For instance, Qiu et al. (2009) describe a practical pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, underscoring the relevance of these compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Fluorescence and Imaging

The study of fluorophores, which are compounds that can re-emit light upon light excitation, is another area where fluoro-substituted compounds, similar to 2-Bromo-6-fluoro-phenylisocyanate, find application. Alford et al. (2009) reviewed the toxicity of various fluorophores used in molecular imaging, emphasizing the balance between their utility in real-time cancer detection and potential toxicity concerns. This suggests that derivatives of phenylisocyanate, when properly studied, could have implications for the development of new imaging agents with optimized safety profiles (Alford et al., 2009).

Material Science

In material science, the modification of liquid crystal properties through fluorination is a critical area of research. Hird (2007) discusses the impact of fluorine atoms on the physical properties of liquid crystals, which are essential for display technologies. The incorporation of fluorinated compounds can significantly alter melting points, mesophase morphology, and other physical properties, highlighting the potential of compounds like 2-Bromo-6-fluoro-phenylisocyanate in advanced material synthesis (Hird, 2007).

Properties

IUPAC Name |

1-bromo-3-fluoro-2-isocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFMBHQTZIYGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)

![4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6358232.png)

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)